2-Azido-N-Cyclopentylacetamid

Übersicht

Beschreibung

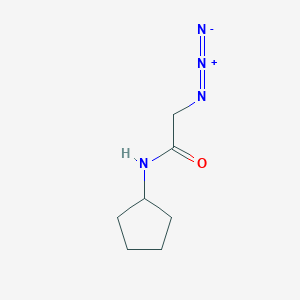

2-azido-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-azido-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

2-Azido-N-Cyclopentylacetamid: ist ein entscheidender Bestandteil bei der Synthese verschiedener Heterocyclen, die als Kernstrukturen in vielen Pharmazeutika dienen . Die Azidgruppe beteiligt sich an Reaktionen wie [3+2]-Cycloadditionen, um fünfgliedrige Ringe mit einem oder mehreren Heteroatomen zu bilden, wie z. B. Pyrrole, Pyrazole und Isoxazole. Diese Heterocyclen sind grundlegend für die Entwicklung von Medikamenten mit unterschiedlichen therapeutischen Eigenschaften.

Click-Chemie für die Medikamentenforschung

In der Medikamentenforschung ist die Click-Chemie ein wertvolles Werkzeug für die Erstellung vielfältiger chemischer Bibliotheken . This compound kann in kupferkatalysierten Alkin-Azid-Cycloadditionen (CuAAC) verwendet werden, um 1,2,3-Triazole zu synthetisieren, die in der medizinischen Chemie aufgrund ihrer Stabilität und biologischen Aktivität von Bedeutung sind. Dieser Prozess ist entscheidend für die schnelle Synthese potenzieller Medikamentenkandidaten.

Anwendungen in der Materialwissenschaft

Die Reaktivität der Verbindung macht sie zu einem Kandidaten für Anwendungen in der Materialwissenschaft, insbesondere als Vernetzer in der Polymerchemie . Die Freisetzung von Stickstoff durch thermische Aktivierung oder Photolyse aus der Azidgruppe kann zur Vernetzung führen und die physikalischen Eigenschaften von Polymeren verändern. Dies ist vorteilhaft, um die Effizienz von Geräten wie organischen Solarzellen und lichtemittierenden Dioden (LEDs) zu verbessern.

Chemische Biologie und RNA-Modifikation

In der chemischen Biologie kann this compound zur Modifizierung von RNA-Molekülen verwendet werden . Azidmodifikationen sind bioorthogonal und können für die ortsspezifische Markierung und Funktionalisierung von RNA verwendet werden, was für die Untersuchung der RNA-Biologie, einschließlich ihrer Struktur, Dynamik und Lokalisierung, unerlässlich ist.

Proteinmarkierung und Bioimaging

Die Azidgruppe von this compound kann für die präzise Installation von Diazo-Griffen an Proteinen verwendet werden . Dies ermöglicht die ortsspezifische Markierung und Bioimaging, sowohl in vitro als auch in der Zelle, was für das Verständnis der Proteinfunktion und -verteilung in biologischen Systemen entscheidend ist.

Synthese von bioaktiven Molekülen

Azide, einschließlich der von this compound abgeleiteten, werden bei der Synthese von bioaktiven Molekülen verwendet . Diese Verbindungen haben Anwendungen in der medizinischen Chemie, wo sie als Zwischenprodukte für die Herstellung von Heterocyclen mit potenziellen Antitumor- und antimikrobiellen Aktivitäten dienen.

Wirkmechanismus

Target of action

Azides, such as 2-azido-N-phenylacetamide, are often used in medicinal chemistry and molecular biology . They can act as intermediates for the preparation of various heterocycles .

Mode of action

Azides can undergo a variety of chemical reactions, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the formation of various heterocyclic compounds .

Biochemical pathways

Azides can be incorporated into nucleic acids for site-specific labeling and functionalization of RNA to probe its structure, dynamics, and localization . They can also generate nitrogen-centered radicals (NCRs) from the azido groups that are selectively inserted into the nucleoside frame .

Result of action

The result of the action of azides can vary depending on the specific reactions they undergo. For example, the generation of NCRs from azidonucleosides can have various biological implications .

Biochemische Analyse

Biochemical Properties

2-azido-N-cyclopentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribonucleotide reductases, where it generates nitrogen-centered radicals that inhibit the enzyme’s activity . This interaction is crucial as ribonucleotide reductases are essential for DNA synthesis and repair. The compound’s azido group is responsible for these interactions, leading to the formation of reactive intermediates that can modify the activity of target enzymes.

Cellular Effects

2-azido-N-cyclopentylacetamide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux. These effects highlight the compound’s potential as a tool for studying cellular processes and as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2-azido-N-cyclopentylacetamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, the azido group of 2-azido-N-cyclopentylacetamide can form covalent bonds with active site residues of target enzymes, resulting in enzyme inactivation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-azido-N-cyclopentylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-azido-N-cyclopentylacetamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of 2-azido-N-cyclopentylacetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 2-azido-N-cyclopentylacetamide can exhibit toxic or adverse effects, including cytotoxicity and organ damage. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

2-azido-N-cyclopentylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, the compound can undergo reduction reactions mediated by cellular reductases, leading to the formation of reactive intermediates . These intermediates can further participate in metabolic reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-azido-N-cyclopentylacetamide within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-azido-N-cyclopentylacetamide can localize to specific cellular compartments, where it exerts its effects. The compound’s distribution can also influence its accumulation and clearance, affecting its overall biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of 2-azido-N-cyclopentylacetamide is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production

Eigenschaften

IUPAC Name |

2-azido-N-cyclopentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-11-9-5-7(12)10-6-3-1-2-4-6/h6H,1-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBLNJSKJHSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.